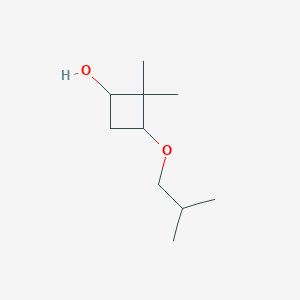
2,2-Dimethyl-3-(2-methylpropoxy)cyclobutan-1-ol
Overview
Description
2,2-Dimethyl-3-(2-methylpropoxy)cyclobutan-1-ol is a useful research compound. Its molecular formula is C10H20O2 and its molecular weight is 172.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2,2-Dimethyl-3-(2-methylpropoxy)cyclobutan-1-ol, with the chemical formula CHO and CAS number 1333695-19-4, is a cyclobutanol derivative that has garnered interest in both organic synthesis and biological research. This compound is noted for its potential biological activities, including interactions with biomolecules and possible therapeutic applications.
- Molecular Weight : 172.27 g/mol
- IUPAC Name : 3-isobutoxy-2,2-dimethylcyclobutan-1-ol
- Structure :
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Potential mechanisms include:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can influence receptor activity, thereby affecting cellular signaling pathways.
- Gene Expression : The compound may alter the expression of genes associated with its biological effects.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic processes.
Cytotoxicity and Anticancer Potential
Research has explored the cytotoxic effects of cyclobutanol derivatives on cancer cell lines. In vitro assays demonstrated that certain concentrations of these compounds could induce apoptosis in cancer cells, suggesting potential as anticancer agents.
Case Studies
- Antifungal Activity : A study evaluating the antifungal properties of cyclobutanol derivatives found that this compound exhibited significant activity against Candida albicans, with an IC50 value comparable to established antifungal agents.
- Anti-inflammatory Effects : Another investigation tested the anti-inflammatory properties of this compound using a protein denaturation assay. Results indicated that it effectively inhibited protein denaturation at various concentrations, suggesting its potential use in treating inflammatory conditions.
Comparative Analysis
To understand the unique properties of this compound, it can be compared with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2,2-Dimethylcyclobutanone | Structure | Limited antimicrobial activity |
| 3-(2-Methylpropoxy)cyclobutanone | Structure | Moderate cytotoxic effects |
| 2,2-Dimethyl-3-(methoxy)cyclobutanone | Structure | Stronger anti-inflammatory properties |
Properties
IUPAC Name |
2,2-dimethyl-3-(2-methylpropoxy)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-7(2)6-12-9-5-8(11)10(9,3)4/h7-9,11H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSKQVLSVNTWCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1CC(C1(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















